(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOILUAQWTVEL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-hydroxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a base, such as piperidine, to form the desired (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Controlling reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Biological Studies: Potential use in studying the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
*Molecular formula inferred from structural analogs in .
Electronic and Steric Effects
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound (vs. methoxy in ) enhances hydrogen-bonding capacity, which may improve solubility in polar solvents and influence crystal packing . Methoxy groups, being electron-donating, increase lipophilicity and may enhance membrane permeability in biological systems.
- Fluorine Substitution : The 4-fluorophenylamide moiety is common in pharmaceuticals due to fluorine’s electronegativity, which improves metabolic stability and binding affinity .
- However, bulkier substituents (e.g., chloro-fluoro-benzyloxy in ) introduce steric hindrance, which could reduce enzymatic degradation but limit target accessibility.
Biological Activity
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide is a synthetic compound with notable biological activities that have garnered research interest, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyano group : Contributes to the compound's reactivity and biological activity.
- Fluorophenyl group : Enhances stability and bioavailability.
- Hydroxyphenyl group : May participate in hydrogen bonding, influencing interactions with biological targets.
The biological activity of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, contributing to its anticancer properties.
- Receptor Modulation : It can act as an agonist or antagonist for certain receptors, affecting cellular signaling pathways.
Anticancer Properties
Research has demonstrated that (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide exhibits significant anticancer activity. A study investigating its effects on cancer cell lines revealed the following findings:
- Cell Viability : The compound reduced cell viability in various cancer cell lines, including breast and colon cancer.
- Apoptosis Induction : Treatment with the compound led to increased apoptosis as evidenced by elevated levels of caspase 3 activation.
- Mechanistic Insights : Molecular docking studies indicated favorable interactions with proteins involved in apoptosis regulation, such as osteopontin and caspase 3 .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10.5 | Caspase activation |
| Study B | HT-29 (colon cancer) | 8.3 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide has shown promising antimicrobial properties. Research indicates that it exhibits activity against various bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies
- In Vivo Evaluation : A study conducted on mice demonstrated that administration of the compound resulted in significant tumor reduction in models of Ehrlich ascites carcinoma (EAC). Histopathological analysis confirmed improved tissue integrity without adverse effects on liver and kidney functions .
- Docking Studies : Molecular docking studies revealed that (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide binds effectively to target proteins associated with cancer progression, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with intermediate preparation (e.g., fluorophenyl and hydroxyphenyl precursors) followed by coupling under controlled conditions. Key steps include:
- Intermediate formation : Preparation of 4-fluoroaniline and 2-hydroxybenzaldehyde derivatives via nucleophilic substitution or condensation reactions.
- Cyano-enamide coupling : Use of cyanoacetic acid derivatives and coupling agents like DCC (dicyclohexylcarbide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Reaction optimization : Temperature (60–80°C), pH (neutral to mildly acidic), and solvent choice significantly affect yield. For example, dichloromethane improves solubility of aromatic intermediates, while DMF enhances reaction rates .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Intermediate A | 4-fluoroaniline + 2-hydroxybenzaldehyde, Knoevenagel condensation | Ethanol | 65–75 |
| Cyano coupling | Cyanoacetic acid, EDCI, RT, 12h | DMF | 50–60 |
| Final purification | Column chromatography (silica gel, hexane:EtOAc) | - | 85–90 |
Q. How is the structural integrity of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide validated?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify key groups (e.g., cyano at ~110 ppm, enamide protons at 6.5–7.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry (e.g., E-configuration of the enamide group) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 325.1 g/mol) .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
Initial screens include:
- In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., MCF-7, HeLa) and antimicrobial testing (MIC against E. coli, S. aureus) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based methods) .
Advanced Research Questions
Q. How does the fluorine substituent and hydroxyl group influence this compound’s reactivity and bioactivity compared to analogs?
- Electronic effects : Fluorine’s electronegativity enhances electron-withdrawing properties, stabilizing the enamide group and altering nucleophilic attack sites. The hydroxyl group enables hydrogen bonding, impacting solubility and target interactions .
- SAR studies : Chloro/bromo analogs show reduced solubility but higher cytotoxicity, while methyl substitutions decrease binding affinity to kinase targets .
Table 2 : Comparative Bioactivity of Analogues
| Compound | Substituents | IC (μM, Kinase X) | Solubility (mg/mL) |
|---|---|---|---|
| Target | 4-F, 2-OH | 0.45 | 0.12 |
| Analog A | 4-Cl, 2-OH | 1.20 | 0.08 |
| Analog B | 4-CH, 2-OH | 3.50 | 0.25 |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Mitigation approaches:
- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified HeLa) and controls (e.g., staurosporine for kinase assays) .
- Purity validation : HPLC (>95% purity) and elemental analysis to exclude degradation products .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the hydroxyl group and kinase active sites) .
- QSAR models : Predict logP and polar surface area to optimize bioavailability .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
